molecular formula C18H19N5O5 B2982106 ethyl 2-{2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate CAS No. 900011-48-5

ethyl 2-{2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate

Cat. No.: B2982106
CAS No.: 900011-48-5
M. Wt: 385.38
InChI Key: CHEVQYKJDTVXBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 2-hydroxyethyl substituent at the 1-position of the heterocyclic core. This compound features an acetamido-benzoate ester linkage, which confers distinct physicochemical properties, including enhanced lipophilicity compared to amide analogs. Such structural attributes are critical for drug-like behavior, influencing solubility, metabolic stability, and target engagement.

Properties

IUPAC Name

ethyl 2-[[2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O5/c1-2-28-18(27)12-5-3-4-6-14(12)21-15(25)10-22-11-19-16-13(17(22)26)9-20-23(16)7-8-24/h3-6,9,11,24H,2,7-8,10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHEVQYKJDTVXBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the condensation of appropriate starting materials, such as 3-amino-1H-pyrazole and ethyl acetoacetate, under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine core.

    Introduction of the Hydroxyethyl Group: The

Biological Activity

Ethyl 2-{2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate is a compound that belongs to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article aims to summarize the biological activity of this compound based on recent research findings, including its anticancer and antimicrobial properties.

Anticancer Activity

Pyrazolo[3,4-d]pyrimidine derivatives have been extensively studied for their potential as anticancer agents. The compound has shown promising results in various cancer cell lines:

  • Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of specific protein kinases involved in cancer progression. For instance, compounds with a similar scaffold have demonstrated the ability to inhibit eukaryotic protein kinases effectively, leading to reduced cell proliferation in cancer models .
  • Case Studies :
    • A study evaluated several pyrazolo[3,4-d]pyrimidine derivatives against human hepatoma HepG2 and breast cancer MCF-7 cells. The compound exhibited an IC50 value of 1.74 µM against MCF-7 cells, indicating significant antiproliferative activity compared to doxorubicin .
    • In another study, derivatives were tested on A549 lung cancer cells with varying degrees of success. One derivative showed an IC50 of 26 µM, highlighting the potential for further optimization .

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of pyrazolo[3,4-d]pyrimidines:

  • Antibacterial Properties : Compounds from this class have been shown to exhibit activity against both Gram-positive and Gram-negative bacteria. For example, a set of pyrazolo[3,4-d]pyrimidines was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial effects .
  • Combination Therapy Potential : Research indicates that these compounds could be used in conjunction with traditional antibiotics to enhance efficacy against resistant bacterial strains. This dual-action potential is particularly noteworthy for cancer patients who are at increased risk for infections due to immunosuppression from chemotherapy .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Reference
Ethyl 2-{...}MCF-71.74
Derivative XA54926
Derivative YHepG249.85

Table 2: Antimicrobial Activity

CompoundBacteriaActivityReference
Ethyl 2-{...}Staphylococcus aureusSignificant
Ethyl 2-{...}Escherichia coliModerate

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups Potential Applications
Ethyl 2-{2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate (Target) C₁₉H₂₁N₅O₆* ~427.4 g/mol 1-(2-hydroxyethyl), benzoate ester, acetamido bridge Ester, hydroxyl, amide Enzyme inhibition, prodrug design
Ethyl 2-(1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetate C₁₀H₁₂N₄O₃ 236.23 g/mol 1-methyl, acetate ester Ester Building block for kinase inhibitors
1-[(Furan-2-yl)methyl]-3-(2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetyl)urea C₁₅H₁₅N₇O₄ 381.33 g/mol 1-methyl, furan-2-ylmethyl urea Urea, acetyl High-throughput screening libraries
N-{1-[3-(2-Ethoxy-5-(4-ethylpiperazinyl)benzenesulfonyl)-4,5-dihydro-5-oxo-1,2,4-triazin-6-yl]ethyl}butyramide C₂₃H₃₃N₇O₅S 543.62 g/mol Ethylpiperazinyl benzenesulfonyl, butyramide Sulfonyl, amide, piperazine Anticancer agents (patented)
5H-Pyrazolo[3,4-d]pyrimidine-5-acetamide, 1,4-dihydro-1-methyl-4-oxo-N-[4-(2-phenyldiazenyl)phenyl] C₂₀H₁₈N₈O₂ 402.41 g/mol 1-methyl, diazenylphenyl acetamide Amide, diazenyl Photosensitizers, receptor-targeted therapies

Key Structural and Functional Insights:

Substituent Effects on Solubility :

  • The target compound’s 2-hydroxyethyl group enhances hydrophilicity compared to the methyl-substituted analog in , which lacks polar groups. However, the benzoate ester increases lipophilicity relative to acetamide derivatives like the diazenylphenyl compound in . This balance may optimize membrane permeability and bioavailability .

In contrast, the target’s ester group may confer prodrug properties, with hydrolysis yielding a bioactive carboxylic acid metabolite .

Biological Activity Trends :

  • Pyrazolo[3,4-d]pyrimidines with bulky substituents (e.g., ethylpiperazinyl benzenesulfonyl in ) often target ATP-binding pockets in kinases. The target’s hydroxyethyl group could mimic water-mediated interactions in such pockets, while the benzoate ester might aid in passive diffusion .

Synthetic Utility :

  • Simpler analogs like the methyl-substituted compound in serve as intermediates for derivatization. The target’s complexity suggests specialized applications, such as dual-function inhibitors combining pyrimidine core activity with benzoate-mediated tissue targeting .

Research Findings and Limitations

  • Gaps in Data: None of the evidence provides direct biological or pharmacokinetic data for the target compound. Comparisons are inferred from structural analogs and related patent literature .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.